6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

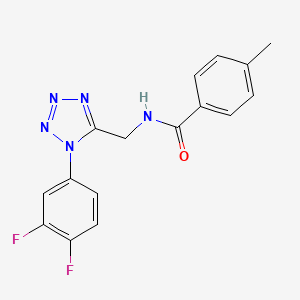

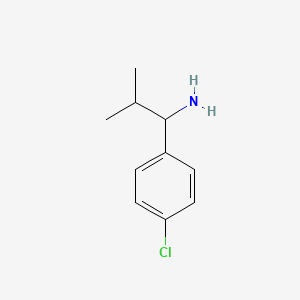

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 111928-64-4 . It has a molecular weight of 241.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Synthesis Analysis

Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized and applied in various industries, and their major use is in the protection of crops from pests .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) .Chemical Reactions Analysis

The compound is used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The compound serves as a versatile building block for synthesizing a range of chemical structures. For example, it has been used in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through l-proline-catalyzed three-component domino reactions. This method highlights the compound's role in forming complex structures involving multiple bond formations in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).

Its reactivity has been explored in the context of substituting reactions, where 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine derivatives, related to the compound , allowed for the synthesis of 4-substituted 7-azaindole derivatives. This indicates the potential for creating a wide range of substituted pyridine derivatives with potential biological activity or material properties (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Additionally, the compound's nitro group and chloro substituent offer sites for nucleophilic substitution reactions, further expanding its versatility in organic synthesis. The exploration of such reactions can lead to the development of novel compounds with varied functional groups, enhancing the structural diversity of pyridine-based compounds and facilitating the discovery of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

Mécanisme D'action

Target of Action

The compound is a part of the pyridine class of compounds, which are known to interact with various biological targets

Mode of Action

Pyridine derivatives are known to interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

It’s worth noting that pyridine derivatives have been found to play roles in various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which may influence its absorption and distribution

Result of Action

Pyridine derivatives are known to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.

Safety and Hazards

Orientations Futures

Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propriétés

IUPAC Name |

6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUDDAXTJZAQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)